molecular formula C14H7Cl2NO3 B14361083 2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)- CAS No. 95637-40-4

2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-

Katalognummer: B14361083
CAS-Nummer: 95637-40-4
Molekulargewicht: 308.1 g/mol
InChI-Schlüssel: YBQKIWDYHZMJFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)- is a chemical compound that belongs to the benzoxazolone family. This compound is characterized by the presence of a benzoxazolone core structure with chloro and chlorobenzoyl substituents. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)- typically involves the reaction of 5-chloro-2-aminophenol with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)- is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2(3H)-Benzoxazolone: The parent compound without the chloro and chlorobenzoyl substituents.

    5-Chloro-2(3H)-Benzoxazolone: A similar compound with only the chloro substituent.

    6-(2-Chlorobenzoyl)-2(3H)-Benzoxazolone: A compound with only the chlorobenzoyl substituent.

Uniqueness

2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)- is unique due to the presence of both chloro and chlorobenzoyl substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

95637-40-4

Molekularformel

C14H7Cl2NO3

Molekulargewicht

308.1 g/mol

IUPAC-Name

5-chloro-6-(2-chlorobenzoyl)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C14H7Cl2NO3/c15-9-4-2-1-3-7(9)13(18)8-5-12-11(6-10(8)16)17-14(19)20-12/h1-6H,(H,17,19)

InChI-Schlüssel

YBQKIWDYHZMJFA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2Cl)NC(=O)O3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.